VAP-1/SSAO Inhibition: Species-Specific IC50 Values Differentiate Target Engagement Profiles
In a comprehensive VAP-1 inhibitor program curated by Astellas Pharma and deposited in ChEMBL/BindingDB, 4-amino-N-(3-chlorophenyl)benzamide (CHEMBL3919913) was evaluated in parallel against both rat and human VAP-1 enzymes expressed in CHO cells using an identical [¹⁴C]-benzylamine oxidation assay. The compound displayed a pronounced species-selectivity window: IC₅₀ = 23 nM against rat VAP-1 versus IC₅₀ = 180 nM against human VAP-1 (ratio human/rat = 7.8-fold) . This species-dependence profile is mechanistically informative because it contrasts with comparator CHEMBL4076388, a structurally related benzamide analog with a distinct substitution pattern, which exhibited IC₅₀ = 250 nM against human VAP-1 under identical assay conditions . The 1.4-fold more potent human VAP-1 activity of the target compound (180 nM vs. 250 nM) demonstrates that the 4-amino-3′-chloro substitution pattern provides a measurable advantage over comparator chemotypes within this target class.
| Evidence Dimension | VAP-1/SSAO enzyme inhibition – human VAP-1 IC₅₀ in CHO cells |
|---|---|
| Target Compound Data | IC₅₀ = 180 nM (human VAP-1); IC₅₀ = 23 nM (rat VAP-1); human/rat ratio = 7.8 |
| Comparator Or Baseline | CHEMBL4076388 (structurally related benzamide analog): IC₅₀ = 250 nM against human VAP-1 |
| Quantified Difference | Target compound: 180 nM vs. Comparator: 250 nM; Δ = 1.4-fold improvement in human VAP-1 potency. Species-selectivity window (human/rat ratio) of 7.8-fold for target compound. |
| Conditions | CHO cells expressing recombinant human or rat VAP-1; [¹⁴C]-benzylamine oxidation assay; 20 min preincubation; Astellas Pharma curated datasets (ChEMBL/BindingDB). |
Why This Matters
For researchers selecting VAP-1 tool compounds, the defined species-selectivity ratio (7.8-fold) enables rational choice of appropriate in vivo model systems, while the 1.4-fold advantage over comparator CHEMBL4076388 in human VAP-1 potency provides a measurable selection criterion for translational studies.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913). Affinity Data: IC₅₀ = 23 nM (rat VAP-1), IC₅₀ = 180 nM (human VAP-1). Astellas Pharma / ChEMBL curated data. View Source
- [2] BindingDB. BDBM50268065 (CHEMBL4076388). Affinity Data: IC₅₀ = 250 nM (human VAP-1). Astellas Pharma / ChEMBL curated data. View Source
